molecular formula C7H9N3O3 B8579836 Methyl 1-amino-5-carbamoyl-1H-pyrrole-3-carboxylate

Methyl 1-amino-5-carbamoyl-1H-pyrrole-3-carboxylate

Cat. No.: B8579836
M. Wt: 183.16 g/mol
InChI Key: MEQMEGRAIAVPIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-amino-5-carbamoyl-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C7H9N3O3 and its molecular weight is 183.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H9N3O3

Molecular Weight

183.16 g/mol

IUPAC Name

methyl 1-amino-5-carbamoylpyrrole-3-carboxylate

InChI

InChI=1S/C7H9N3O3/c1-13-7(12)4-2-5(6(8)11)10(9)3-4/h2-3H,9H2,1H3,(H2,8,11)

InChI Key

MEQMEGRAIAVPIA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(C(=C1)C(=O)N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

The compound pyrrole-1,3-dicarboxylate 1 (5 g, 25.4 mmol, prepared according to Kamijo, S., Kanazawa, C., and Yamamoto Y. J. AM. CHEM. SOC. 2005, 127, 9260-9266, wherein the starting materials methyl propiolate and ethyl isocyanoacetate were purchased from Darui chemical Co., Ltd) was dissolved in 25 mL of anhydrous N,N-dimethylformamide, and cooled in an ice bath to 0° C. Sodium hydride (60%, dispensed in mineral oil, 1.22 g, 30.5 mmol) was added in batches. The mixture was stirred for 1 hour at room temperature. Then 300 mL of chloramine solution in diethyl ether prepared in advance was added in one portion and stirred overnight at room temperature under nitrogen atmosphere. The reaction mixture was quenched with saturated sodium thiosulfate solution and diluted with water. The diethyl ether layer was separated and the aqueous layer was extracted once with ethyl acetate. The organic layers were combined and washed with water for three times, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give 6.2 g of crude product which is directly subjected to ammonolysis without purification. To each 3 g of crude product was added 80 mL of saturated solution of ammonia in methanol and the reaction was carried out at 80° C. in a sealed tube for 2 days. The reaction mixture was concentrated to precipitate solid, then allowed to settle for about 1 hour, and filtered to obtain 3 g product as white solid. The yield of two steps was 64.6%. m.p. 222-224° C.
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pyrrole-1,3-dicarboxylate
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